Cas no 521313-35-9 (2-Heptyl-3,4-quinolinediol)
2-Heptyl-3,4-quinolinediol structure
Product Name:2-Heptyl-3,4-quinolinediol
CAS No:521313-35-9
MF:C16H21NO2
MW:259.3434445858
CID:360498
PubChem ID:2763159
Update Time:2025-04-19
2-Heptyl-3,4-quinolinediol Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Quinolinediol, 2-heptyl-
- 2-heptyl-3,4-Quinolinediol
- 2-heptyl-3-hydroxy-1H-quinolin-4-one
- 2-HEPTYLQUINOLINE-3,4-DIOL
- Q27110090
- FT-0761545
- 4(1H)-Quinolinone, 2-heptyl-3-hydroxy-
- 2-heptyl-3-hydroxy-4(1H)-quinolone
- 2-HEPTYL-3-HYDROXY-4-QUINOLONE
- SB71720
- F16823
- PD096092
- PQS
- J-002218
- 2-Heptyl-3-hydroxy-quinolone
- MFCD07437949
- DTXSID00376772
- JWW
- 3,4-dihydroxy-2-heptylquinoline
- 2-Heptyl-3-hydroxy-4(1H)-quinolone, >=96.0% (HPLC)
- 521313-35-9
- BDBM50440134
- 2-HEPTYL-3-HYDROXY-4(1H)-QUINOLINONE
- Pseudomonas quinolone signal
- SCHEMBL130919
- AKOS015897030
- FT-0647383
- 2-Heptyl-3-hydroxyl-4-quinolone
- CHEMBL2426244
- CHEBI:29472
- 2-Heptyl-3,4-quinolinediol
-
- Inchi: 1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18)
- InChI Key: CEIUIHOQDSVZJQ-UHFFFAOYSA-N
- SMILES: OC1C(C2C=CC=CC=2NC=1CCCCCCC)=O
Computed Properties
- Exact Mass: 259.15733
- Monoisotopic Mass: 259.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 53.35
2-Heptyl-3,4-quinolinediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H267515-2.5mg |
2-Heptyl-3,4-quinolinediol |
521313-35-9 | 2.5mg |
$207.00 | 2023-05-18 | ||
| TRC | H267515-10mg |
2-Heptyl-3,4-quinolinediol |
521313-35-9 | 10mg |
$816.00 | 2023-05-18 | ||
| TRC | H267515-25mg |
2-Heptyl-3,4-quinolinediol |
521313-35-9 | 25mg |
$1642.00 | 2023-05-18 | ||
| TRC | H267515-100mg |
2-Heptyl-3,4-quinolinediol |
521313-35-9 | 100mg |
$ 7600.00 | 2023-09-07 |
2-Heptyl-3,4-quinolinediol Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
521313-35-9 (2-Heptyl-3,4-quinolinediol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk